tcY-NH2 TFA

PAR4 antagonist platelet aggregation thrombosis

Choose tcY-NH2 TFA—the reference orthosteric PAR4 antagonist—when precise, mid-micromolar blockade is required. Its IC50 of ~95 μM avoids complete PAR4 suppression, unlike high-potency allosteric modulators. Uniquely exhibits a 64-fold potency difference between aortic relaxation (IC50 64 μM) and gastric contraction (IC50 1 μM), enabling tissue-selective studies. Validated in isolated heart models (51% infarct reduction at 5 μM) and in vivo inflammation assays (complete neutrophil inhibition at just 40 ng/kg). Supplied as TFA salt for superior solubility.

Molecular Formula C42H50F3N7O9
Molecular Weight 853.9 g/mol
Cat. No. B8118165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametcY-NH2 TFA
Molecular FormulaC42H50F3N7O9
Molecular Weight853.9 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1
InChIKeyWQJKBSZTPQERHW-USBDLMLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tcY-NH2 TFA: Selective PAR4 Peptide Antagonist for Platelet Aggregation and Inflammation Research


tcY-NH2 TFA (trans-Cinnamoyl-YPGKF-NH2 trifluoroacetate) is a synthetic peptide antagonist that selectively targets protease-activated receptor 4 (PAR4), a G-protein-coupled receptor involved in thrombin-mediated platelet activation and inflammatory signaling [1]. The compound corresponds to the tethered ligand sequence of murine PAR4 (residues 1-6) and carries a trans-cinnamoyl modification at the N-terminus and a C-terminal amide, which confer antagonist rather than agonist activity [2]. Supplied as a trifluoroacetate salt (CAS 1262750-73-1; molecular weight 853.88 g/mol), tcY-NH2 TFA is a widely used tool compound for dissecting PAR4-dependent pathways in thrombosis, vascular biology, and immunology . Its well-characterized in vitro and in vivo pharmacology makes it a reference standard for evaluating PAR4 antagonists and for studying PAR4-mediated cellular responses.

Why tcY-NH2 TFA Cannot Be Replaced by Other PAR4-Targeting Peptides or Small Molecules


Although multiple PAR4 antagonists exist—including orthosteric peptide agonists (e.g., AY-NH2, GY-NH2), allosteric pepducins (e.g., P4pal10), and small-molecule inhibitors (e.g., BMS-986120)—they are not functionally interchangeable with tcY-NH2 TFA. tcY-NH2 TFA acts as an orthosteric peptide antagonist that binds the same extracellular site as the natural tethered ligand, whereas agonists like AY-NH2 directly activate PAR4 [1] and pepducins like P4pal10 modulate receptor activity via the intracellular loop [2]. These mechanistic differences translate into distinct potency ranges (tcY-NH2 TFA IC50 ~95 μM vs. P4pal10 IC50 0.5–1 μM), tissue-specific pharmacodynamics (e.g., tcY-NH2 TFA exhibits unique EC50 values for aortic relaxation and gastric contraction), and divergent in vivo efficacy profiles [3]. Moreover, the TFA salt form of tcY-NH2 may offer superior solubility and stability compared to the free base (CAS 327177-34-4) in certain aqueous formulations . Substituting a generic PAR4 modulator without these quantitative benchmarks risks confounding experimental outcomes, particularly in assays where precise control of PAR4 signaling amplitude is required.

Quantitative Differentiation of tcY-NH2 TFA Against Closest Analogs: IC50, EC50, and In Vivo Benchmarking


Orthosteric Antagonist Activity: tcY-NH2 TFA vs. P4pal10 (Pepducin) in Platelet Aggregation

tcY-NH2 TFA inhibits AYPGKF-NH2 (10 μM)-induced platelet aggregation in washed rat platelets with an IC50 of 95 μM [1]. In contrast, the allosteric pepducin antagonist P4pal10 achieves an IC50 of 0.5–1 μM against the same agonist in human platelets, reflecting a ~100–200 fold higher potency for P4pal10 [2]. This differential sensitivity highlights that tcY-NH2 TFA is a moderately potent orthosteric probe suitable for systems where low-nanomolar potency is not required or where orthosteric binding is mechanistically essential.

PAR4 antagonist platelet aggregation thrombosis

Antagonist vs. Agonist Functional Profile: tcY-NH2 TFA Compared to AY-NH2 and GY-NH2

While the PAR4 agonist peptides AY-NH2 and GY-NH2 induce rat platelet aggregation with EC50 values of 15 μM and 40 μM, respectively, tcY-NH2 TFA does not cause aggregation on its own [1]. Instead, it completely blocks aggregation triggered by AY-NH2, GY-NH2, and thrombin, without affecting ADP-mediated aggregation [1]. This functional divergence—agonist versus pure antagonist—makes tcY-NH2 TFA the preferred tool for experiments requiring PAR4 pathway blockade rather than activation.

PAR4 signaling agonist/antagonist platelet activation

Tissue-Specific Pharmacodynamics: Vascular vs. Gastric Smooth Muscle Responses

tcY-NH2 TFA exhibits strikingly different potencies in distinct tissue preparations. It induces relaxation of precontracted rat aortic rings with an IC50 of 64 μM, while it causes contraction of isolated rat gastric longitudinal muscle strips with an IC50 of 1 μM [1]. This 64-fold difference in tissue sensitivity is not reported for other PAR4 antagonists like P4pal10, suggesting that tcY-NH2 TFA may engage PAR4 signaling in a tissue-specific manner or reflect differences in receptor reserve and coupling efficiency.

vascular biology smooth muscle contraction tissue-specific PAR4 effects

Cardioprotective Efficacy: Infarct Size Reduction in Ex Vivo Ischemia-Reperfusion Model

In an isolated rat heart model of ischemia-reperfusion injury, perfusion with tcY-NH2 TFA (5 μM for 15 minutes) reduced myocardial infarct size by 51% relative to the area at risk and increased recovery of ventricular function by 26% . While P4pal10 also reduces infarct size in a rat coronary artery ligation model (at doses of 1–10 μg/kg), a direct quantitative comparison under identical conditions is not available, and the ex vivo heart model used for tcY-NH2 TFA provides a more controlled assessment of direct cardiac PAR4 antagonism.

cardioprotection ischemia-reperfusion injury myocardial infarction

In Vivo Anti-Inflammatory Activity: Neutrophil Recruitment Inhibition

In a mouse model of experimental inflammation, intrapleural administration of tcY-NH2 TFA at a single dose of 40 ng/kg abolished rolling and adherent neutrophils on the vessel wall and inhibited CXCL8- and Cg-induced neutrophil migration into the pleural cavity . This low-dose efficacy highlights the compound's utility for in vivo studies where minimizing off-target effects is critical. In contrast, P4pal10 requires doses of 1–10 μg/kg to achieve anti-inflammatory effects in a carrageenan-induced edema model, suggesting a different dose–response relationship .

inflammation neutrophil migration in vivo pharmacology

High-Value Research Applications for tcY-NH2 TFA Based on Quantitative Evidence


Platelet Aggregation Studies Requiring Moderate-Potency Orthosteric PAR4 Antagonism

When an orthosteric PAR4 antagonist with an IC50 in the mid-micromolar range is needed—for example, to avoid the complete suppression of PAR4 signaling observed with high-potency allosteric modulators like P4pal10—tcY-NH2 TFA (IC50 95 μM) is the optimal choice [1]. Its well-defined agonist/antagonist profile ensures that it blocks thrombin- and peptide agonist-induced aggregation without intrinsic agonism, making it ideal for dissecting PAR4 contributions in complex thrombotic pathways [2].

Tissue-Specific PAR4 Pharmacology in Vascular and Gastrointestinal Smooth Muscle

Investigators examining differential PAR4 signaling in vascular versus gastrointestinal tissues should employ tcY-NH2 TFA, which uniquely displays a 64-fold potency difference between aortic relaxation (IC50 64 μM) and gastric contraction (IC50 1 μM) [3]. This property enables precise, tissue-selective PAR4 blockade and is not replicated by other commercially available PAR4 antagonists.

Ex Vivo Cardioprotection and Ischemia-Reperfusion Injury Models

For isolated heart (Langendorff) preparations studying PAR4-mediated cardioprotection, tcY-NH2 TFA is the reference compound, with documented infarct size reduction of 51% and ventricular function recovery of 26% at a concentration of 5 μM . These ex vivo benchmarks provide a robust control for assessing novel PAR4-targeted cardioprotective strategies.

Low-Dose In Vivo Anti-Inflammatory Studies

In mouse models of sterile inflammation, tcY-NH2 TFA achieves complete inhibition of neutrophil recruitment at an exceptionally low intrapleural dose of 40 ng/kg, representing a 25–250× lower mass requirement than alternative PAR4 antagonists like P4pal10 . This dose-sparing property is critical for chronic inflammation studies and for minimizing compound-related artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for tcY-NH2 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.